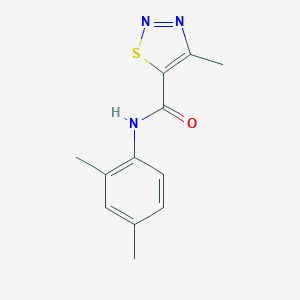
N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as DMTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects through the inhibition of certain enzymes and signaling pathways. In cancer cells, N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes, N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to improve insulin sensitivity and reduce blood glucose levels by activating the AMPK signaling pathway. In inflammation, N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to reduce the production of inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to induce DNA damage and oxidative stress, leading to apoptosis and cell cycle arrest. In diabetes, N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to improve glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. In inflammation, N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to reduce the production of inflammatory cytokines and chemokines, leading to reduced inflammation and tissue damage.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its well-characterized mechanism of action. However, N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for the study of N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, including its optimization as a cancer treatment, its potential use as a therapeutic agent for diabetes and inflammation, and its application in material science for the synthesis of new materials with unique properties. Further studies are needed to determine the optimal dosage and administration route for N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, as well as its potential side effects and toxicity. Additionally, the development of new N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide derivatives with improved efficacy and safety profiles may lead to the discovery of new therapeutic agents for various diseases.
合成法
N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be synthesized through a reaction between 2,4-dimethylbenzenamine and thiosemicarbazide in the presence of acetic acid. The resulting compound is then further reacted with acetic anhydride to obtain N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. This method has been reported to have a high yield and purity of N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.
科学的研究の応用
N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has shown promising results in the treatment of cancer, diabetes, and inflammation. In agriculture, N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been used as a herbicide and insecticide due to its ability to inhibit the growth of certain plants and insects. In material science, N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been used as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-7-4-5-10(8(2)6-7)13-12(16)11-9(3)14-15-17-11/h4-6H,1-3H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQKHLYMBSFBRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N=NS2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-{2'-[(4-methylbenzoyl)amino][1,1'-biphenyl]-2-yl}benzamide](/img/structure/B420419.png)
![4-chloro-N-{2'-[(4-chlorobenzoyl)amino][1,1'-biphenyl]-2-yl}benzamide](/img/structure/B420421.png)
![4-methoxy-N-{2'-[(4-methoxybenzoyl)amino][1,1'-biphenyl]-2-yl}benzamide](/img/structure/B420422.png)
![2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B420424.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B420425.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B420427.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide](/img/structure/B420429.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B420430.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3,5-dimethoxybenzamide](/img/structure/B420432.png)

![4-tert-Butyl-N-[4-(4,6-dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B420435.png)
![2-[2-(2-fluorophenyl)vinyl]-3-{4-nitrophenyl}-4(3H)-quinazolinone](/img/structure/B420437.png)
![3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B420438.png)
![N-[4-(mesitylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]-N-methylacetamide](/img/structure/B420439.png)